

An In-depth Technical Guide to the Spectral Data of N-Isopropylpentedrone

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Compound of Interest

Compound Name: *N-Isopropylpentedrone*

CAS No.: 18296-65-6

Cat. No.: B1653427

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Introduction

N-Isopropylpentedrone is a synthetic stimulant belonging to the cathinone class, characterized by a β -keto-phenethylamine structure. As a designer drug, its prevalence has necessitated the development of robust analytical methods for its identification and characterization. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for **N-Isopropylpentedrone**, along with detailed experimental protocols to aid in its analysis.

Chemical and Physical Properties

Property	Value
IUPAC Name	1-phenyl-2-(propan-2-ylamino)pentan-1-one[1][2][3][4]
Synonyms	α -Isopropylaminovalerophenone, N-Isopropylnorpentedrone, IPA VP, NIPP[5]
Molecular Formula	C ₁₄ H ₂₁ NO[1][6]
Molecular Weight	219.32 g/mol [1][6]
CAS Number	18296-65-6[1]

Spectral Data Analysis

The structural elucidation and confirmation of **N-Isopropylpentedrone** rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of **N-Isopropylpentedrone**. While specific publicly available spectra are limited, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

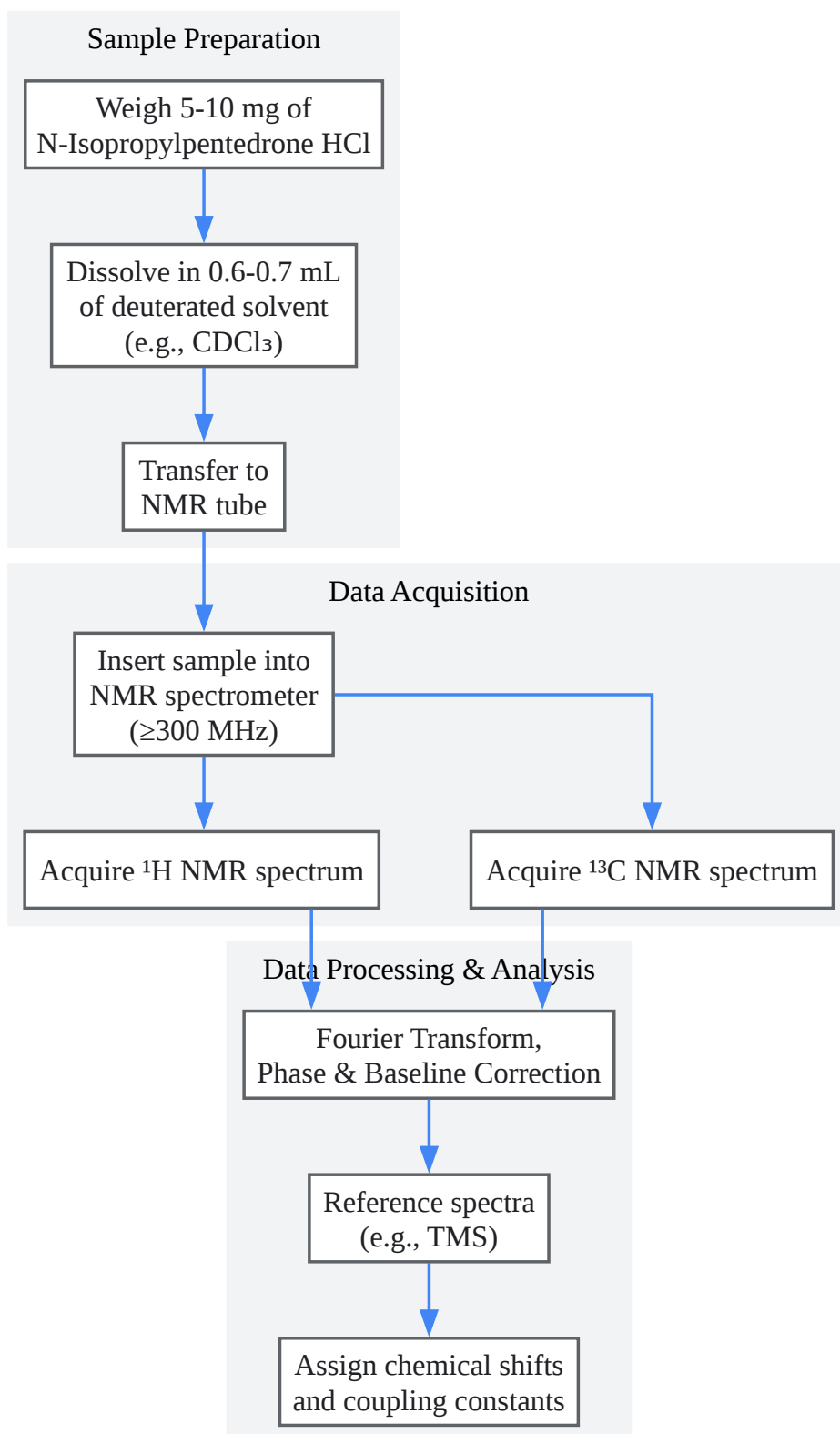
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for **N-Isopropylpentedrone**

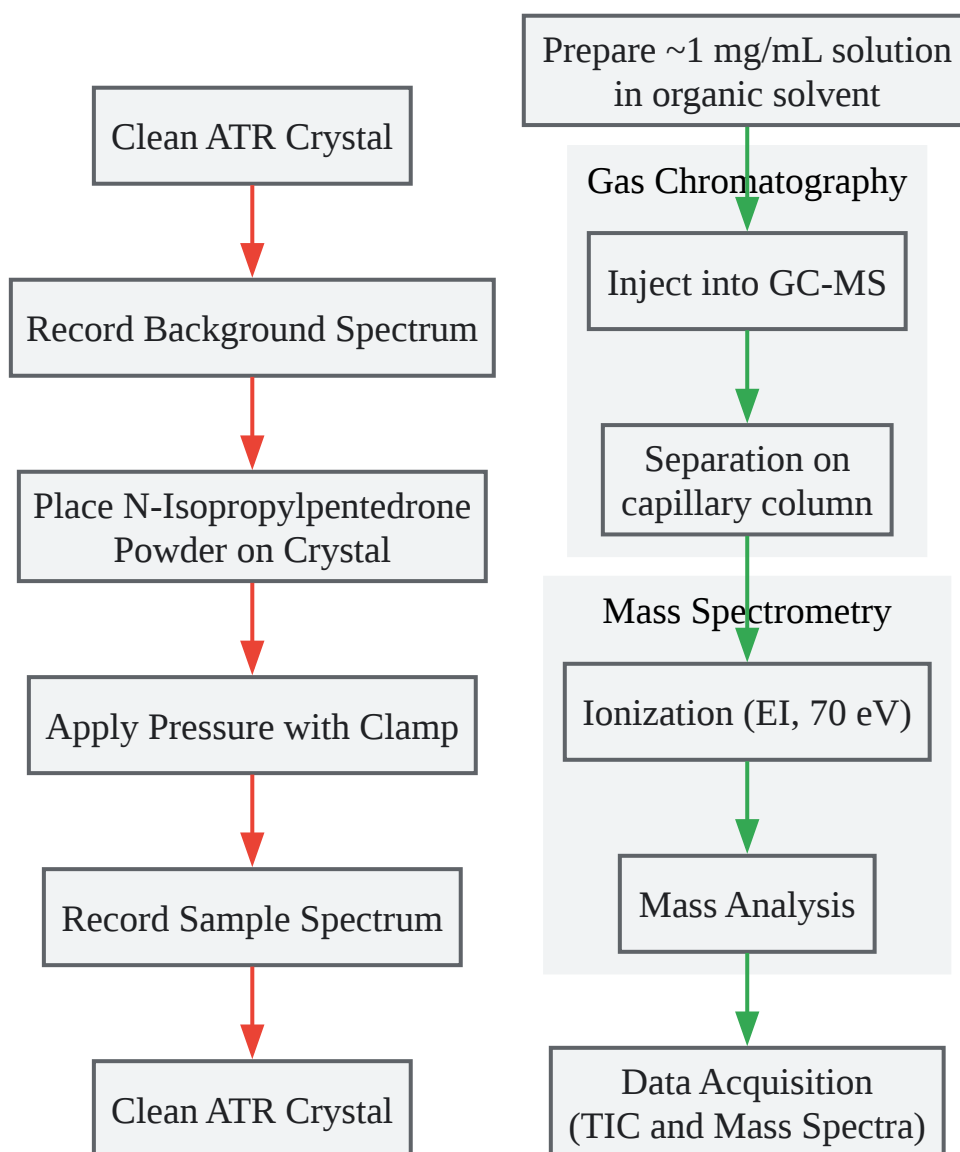
Assignment	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
Aromatic Protons	7.2 - 8.0	128.0 - 135.0
Carbonyl Carbon	-	~199.0
α -CH	4.0 - 4.5	60.0 - 65.0
N-CH (isopropyl)	3.0 - 3.5	48.0 - 52.0
CH_2 (propyl)	1.5 - 2.0	30.0 - 35.0
CH_2 (propyl)	1.2 - 1.6	17.0 - 20.0
CH_3 (propyl)	0.8 - 1.0	~14.0
CH_3 (isopropyl)	1.0 - 1.3	20.0 - 23.0

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **N-Isopropylpentedrone** hydrochloride in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl_3), deuterated methanol (CD_3OD), or deuterium oxide (D_2O)). The choice of solvent can affect chemical shifts.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to at least 1-2 seconds.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.

- Use a proton-decoupled pulse sequence.
- A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
- Acquire a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).





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References

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- [2. N-Isopropylpentedrone hydrochloride | 18268-14-9 | Benchchem \[benchchem.com\]](#)
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